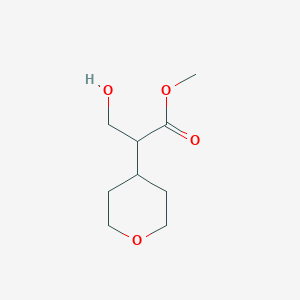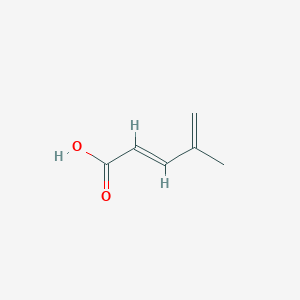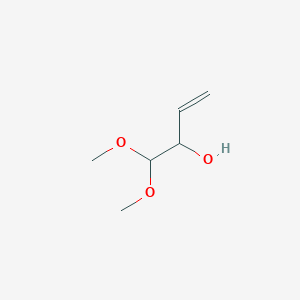
Methyl 3-hydroxy-2-(oxan-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-2-(oxan-4-yl)propanoate is an organic compound with a unique structure that includes a hydroxy group, an oxane ring, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-(oxan-4-yl)propanoate typically involves the esterification of 3-hydroxy-2-(oxan-4-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-(oxan-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 3-oxo-2-(oxan-4-yl)propanoate.
Reduction: 3-hydroxy-2-(oxan-4-yl)propanol.
Substitution: 3-chloro-2-(oxan-4-yl)propanoate.
Scientific Research Applications
Methyl 3-hydroxy-2-(oxan-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-hydroxy-2-(oxan-4-yl)propanoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-hydroxy-2-(oxan-4-yl)propanoate can be compared with similar compounds such as:
Methyl 3-hydroxy-2-methylpropanoate: Lacks the oxane ring, making it less structurally complex.
Methyl 3-hydroxy-2-(tetrahydro-2H-pyran-4-yl)propanoate: Similar structure but with a tetrahydropyran ring instead of an oxane ring.
Methyl 3-hydroxy-2-(oxan-4-yl)butanoate: Contains an additional carbon in the backbone, altering its chemical properties.
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H16O4/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h7-8,10H,2-6H2,1H3 |
InChI Key |
WYVSSJNVIBSOJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CO)C1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)



